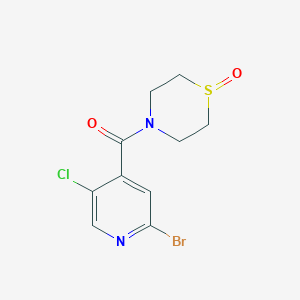
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one, also known as BCT-100, is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiomorpholine-based compound that has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. This inhibition leads to a disruption in cellular function, which ultimately leads to the desired effect of the compound.
Biochemical and Physiological Effects
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has also been shown to have anti-microbial properties by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one in lab experiments is its relatively simple synthesis method. It can be easily synthesized in large quantities, making it ideal for large-scale studies. Another advantage is its potential applications in various fields of scientific research. However, one limitation is the lack of information on its toxicity and side effects. Further studies are needed to determine its safety for use in humans.
Orientations Futures
There are many potential future directions for 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one research. One direction is to further study its anti-cancer properties and potential applications in cancer treatment. Another direction is to study its anti-inflammatory properties and potential applications in treating various inflammatory diseases. Additionally, further studies are needed to determine its toxicity and safety for use in humans. Overall, 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has shown great potential in various fields of scientific research and is an exciting compound for future study.
Méthodes De Synthèse
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one is synthesized by reacting 2-bromo-5-chloropyridine-4-carbonyl chloride with thiomorpholine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. 4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one has also been studied for its anti-microbial properties and has shown potential in treating bacterial infections.
Propriétés
IUPAC Name |
(2-bromo-5-chloropyridin-4-yl)-(1-oxo-1,4-thiazinan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2S/c11-9-5-7(8(12)6-13-9)10(15)14-1-3-17(16)4-2-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNPGPXXLTYJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1C(=O)C2=CC(=NC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-5-chloropyridine-4-carbonyl)-1lambda4-thiomorpholin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560628.png)
![2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2560629.png)
![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)

![N-[(4-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2560634.png)

![2-Hydrazino-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2560637.png)
![Methyl 2-{[bis(ethylsulfanyl)methylidene]amino}acetate](/img/structure/B2560638.png)



![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)